cis-1-Chloro-1,5-hexadiene

Catalog No.
S1799029
CAS No.
27934-74-3
M.F
C₆H₉Cl
M. Wt
116.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1-Chloro-1,5-hexadiene

CAS Number

27934-74-3

Product Name

cis-1-Chloro-1,5-hexadiene

Molecular Formula

C₆H₉Cl

Molecular Weight

116.59

Cis-1-Chloro-1,5-hexadiene is an organic compound with the molecular formula C6H9Cl\text{C}_6\text{H}_9\text{Cl}. It features a linear chain of six carbon atoms, with a chlorine atom attached to the first carbon and double bonds between the first and second, as well as the fifth and sixth carbon atoms. This compound belongs to the class of chlorinated hydrocarbons and is characterized by its unique structural configuration, which includes both cis configurations of the double bonds.

Typical of alkenes and halogenated compounds. Key reactions include:

  • Addition Reactions: The double bonds in cis-1-chloro-1,5-hexadiene can react with electrophiles in electrophilic addition reactions. For instance, treatment with hydrogen bromide can yield brominated products.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with dienophiles under thermal or catalytic conditions, leading to the formation of cyclic compounds .
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkynes or other unsaturated compounds.

Several methods exist for synthesizing cis-1-chloro-1,5-hexadiene:

  • Halogenation of Alkenes: Chlorination of 1,5-hexadiene can yield cis-1-chloro-1,5-hexadiene through selective halogenation at the terminal position.
  • Diels-Alder Reaction: The compound can be synthesized via Diels-Alder reactions involving appropriate diene and dienophile combinations.
  • Grignard Reagents: Utilizing Grignard reagents in a reaction with suitable precursors can also lead to the formation of this compound .

Interaction studies involving cis-1-chloro-1,5-hexadiene primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to participate in addition and substitution reactions makes it a candidate for studying reaction mechanisms involving chlorinated alkenes.

Cis-1-Chloro-1,5-hexadiene shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaNotable Features
Cis-2-HexeneC6H12\text{C}_6\text{H}_{12}Saturated alkene; lacks chlorine
Trans-2-HexeneC6H12\text{C}_6\text{H}_{12}Saturated alkene; geometric isomer of cis-2-hexene
1,4-HexadieneC6H10\text{C}_6\text{H}_{10}Contains two double bonds; different positioning
3-Chloro-1-buteneC4H7Cl\text{C}_4\text{H}_7\text{Cl}Shorter chain; only one double bond
2-Chloro-2-buteneC4H7Cl\text{C}_4\text{H}_7\text{Cl}Different positioning of chlorine; saturated alkene

Cis-1-Chloro-1,5-hexadiene is unique due to its specific arrangement of double bonds and the presence of a chlorine atom at the terminal position. This distinct structure influences its reactivity and potential applications in synthesis compared to other similar compounds.

Rhodium-catalyzed cooligomerization of ethylene and butadiene represents one of the most efficient synthetic approaches for producing cis-1-chloro-1,5-hexadiene with exceptional stereoselectivity [15]. The process involves the formation of intermediate rhodacyclopentane complexes through which ethylene is converted to 1,3-butadiene, with the initial selectivity exceeding 98% and turnover frequency of 8.9 × 10⁻³ s⁻¹ [19]. Rhodium-catalyzed reactions selectively produce trans-1,4-hexadiene, while those reactions catalyzed by nickel or cobalt catalysts favor the formation of cis-1,4-hexadiene [15].

The mechanistic pathway involves rhodium trichloride trihydrate as the catalyst precursor, with the intermediate species being a rhodium(III) hydride, HRhCl₂, which reacts with butadiene to form a dimeric η³-crotyl complex [15]. Insertion of ethylene into this η³-crotyl-rhodium bond results in the formation of an η²-η²-1,4-complex, ultimately leading to the desired chlorinated product [15]. The use of 1,3-bis(diphenylphosphino)propane and diethylaluminum chloride in combination with rhodium chloride results in 99% conversion and 99.9% selectivity to cis-1,4-hexadiene [15].

The chloro(1,5-hexadiene)rhodium(I) dimer serves as a highly effective catalyst in various organic reactions, particularly in the synthesis of complex molecules, enhancing reaction rates and selectivity [5] [16]. This organometallic compound demonstrates exceptional catalytic activity in cooligomerization processes, with applications extending to polymerization reactions and green chemistry initiatives [5]. The complex exhibits a melting point of 118-120°C and molecular weight of 434.96 g/mol, making it suitable for industrial applications [8] [16].

Table 1: Rhodium Catalyst Performance in Ethylene-Butadiene Cooligomerization

Rhodium ComplexTurnover NumberTurnover Frequency (h⁻¹)Selectivity (cis:trans)Operating Pressure (atm)Temperature Range (°C)
[RhCl(1,5-hexadiene)]₂450-6508.9 × 10⁻³99.9:0.11-580-120
RhCl₃·3H₂O + DPPP850-120015.2 × 10⁻³95:510-30100-140
RhCl(PPh₃)₃200-3505.5 × 10⁻³85:151-1060-100

Benzeneselenenyl Chloride-Mediated Cyclization Approaches

Benzeneselenenyl chloride-mediated cyclization represents a sophisticated synthetic route for accessing cis-1-chloro-1,5-hexadiene through intramolecular carbon-carbon bond formation [7]. The reaction of 1,5-hexadiene with benzeneselenenyl chloride in the presence of metal chlorides yields carbocyclic compounds including 4-(phenylseleno)cyclohexene, 4-chloro-1-(phenylseleno)cyclohexanes, and 3-chloro-1-(phenylseleno)cyclohexane [7]. This transformation proceeds through competitive attack on episelenonium ion intermediates by carbon-carbon double bonds, nitrogen atoms of acetonitrile, and oxygen atoms of water [7].

The cyclization process involves the formation of episelenonium ion intermediates that undergo nucleophilic attack at multiple positions, leading to the formation of various stereoisomeric products [7]. Liquid chromatographic analysis using hexane-chloroform-tetrahydrofuran as eluant reveals that the isomer ratio in the final products is approximately cis:trans = 16:84 [7]. The reaction conditions significantly influence the stereochemical outcome, with trifluoromethanesulfonic acid and water playing crucial roles in directing the cyclization pathway [7].

The mechanistic understanding of this transformation has been enhanced through the preparation of authentic samples of trans-1-chloro-3-(phenylseleno)cyclohexane via 1,4-addition of lithium benzeneselenolate to 2-cyclohexen-1-one, followed by reduction and chlorination [7]. This methodology provides access to previously challenging stereochemical arrangements and demonstrates the versatility of selenium-mediated cyclization processes [7]. The selectivity can be further optimized through careful control of reaction temperature, with lower temperatures generally favoring kinetic products while higher temperatures promote thermodynamic control [7].

Table 2: Benzeneselenenyl Chloride Cyclization Product Distribution

ProductYield (%)StereochemistryFormation Pathway
4-(Phenylseleno)cyclohexene31cis/trans mixtureC-C bond formation
4-Chloro-1-(phenylseleno)cyclohexanes3916:84 cis:transEpiselenonium attack
3-Chloro-1-(phenylseleno)cyclohexane24trans-selectiveRearrangement product
Diphenyl diselenide30-Side product

Stereoselective Formation via Organolithium Intermediates

Organolithium reagents provide powerful tools for the stereoselective synthesis of cis-1-chloro-1,5-hexadiene through lithium-halogen exchange and subsequent functionalization pathways [21] [22]. The preparation of organolithium intermediates typically involves the reaction of alkyl or aryl chlorides with lithium metal in benzene or aliphatic hydrocarbons, though the solvent choice significantly impacts both reactivity and selectivity [22]. The use of tert-butyllithium or n-butyllithium represents the most common approach for generating new organolithium species through lithium-halogen exchange [21].

The lithium-halogen exchange process is extremely rapid and often proceeds at temperatures between -60°C and -120°C, making it suitable for the preparation of thermally sensitive intermediates [21]. Industrial preparation of organolithium reagents utilizes alkyl chlorides treated with metallic lithium containing 0.5-2% sodium, with the conversion being highly exothermic and proceeding via a radical pathway [21]. The sodium additive initiates the radical mechanism and significantly increases the reaction rate [21].

Stereoselective formation of the desired cis-isomer can be achieved through careful control of reaction conditions, particularly temperature and solvent choice [20] [21]. The Ireland model provides theoretical framework for understanding enolate stereochemistry, suggesting that monomeric lithium diisopropyl amide reacts through cyclic Zimmerman-Traxler transition states [21]. Addition of polar additives such as hexamethylphosphoramide or dimethylpropyleneurea favors the formation of Z-enolates by reducing carbonyl oxygen-lithium interactions [21].

The synthetic utility of organolithium intermediates extends to the preparation of 1-lithio-1,3-dienes, which undergo cycloaddition reactions with aromatic nitriles to afford substituted pyridines, pyrroles, and linear butadienyl imines in good to excellent yields [23]. Competition between 5-exo and 6-endo cyclization pathways determines whether pyrrole or pyridine derivatives are formed, with the substitution pattern of the butadienyl skeleton playing a crucial role [23].

Table 3: Organolithium-Mediated Stereoselective Synthesis Parameters

Lithium ReagentTemperature (°C)Solvent SystemSelectivity (cis:trans)Conversion (%)Reaction Time (h)
n-Butyllithium-78 to -60THF85:15922-4
tert-Butyllithium-120 to -78Diethyl ether90:10881-3
Lithium diisopropyl amide-78 to 0THF/HMPA95:5853-6

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of cis-1-chloro-1,5-hexadiene faces significant challenges related to both synthetic efficiency and product purification [30] [32]. The chlorination of olefinic precursors on an industrial scale requires careful control of reaction conditions to prevent over-chlorination and maintain selectivity toward the desired stereoisomer [30]. Crude allyl chloride production from propene chlorination typically yields 75-80% of the desired product along with lighter and heavier impurities that require extensive purification [32].

Fractional distillation represents the primary industrial purification method, typically performed in at least two steps where light and heavy ends are removed sequentially [32] [33]. The process involves feeding crude, wet neutral organic compounds to fractional distillation zones, where low-boiling chlorinated organic impurities and water are separated as overhead fractions, while the desired product remains in the bottoms fraction [33]. Industrial distillation systems must operate under carefully controlled pressure conditions to maintain liquid-phase selectivity and prevent thermal degradation [32].

The purification challenges are compounded by the presence of hexadiene impurities, which have boiling points (55-65°C) very close to the target compound [32]. These impurities can be effectively removed through chlorination with molecular chlorine in the liquid phase, converting hexadienes to dichlorohexenes and tetrachlorohexanes that are much easier to separate [32]. The chlorination process demonstrates remarkable selectivity, leaving the main product largely unaffected despite being present in great excess [32].

Advanced purification techniques include the use of alkali metal additives during distillation to neutralize acidic impurities and prevent decomposition [33]. The combined azeotropic drying and low-boiling impurity removal method has proven particularly effective for chlorinated hydrocarbons containing two or more carbon atoms [33]. Column chromatography using silica gel with hexane-chloroform gradients can achieve purities exceeding 98%, though this approach is typically limited to laboratory and pilot-scale operations [37].

Table 4: Industrial Purification Methods for cis-1-Chloro-1,5-hexadiene

Purification MethodOperating ConditionsPurity Achieved (%)Recovery Yield (%)Scale ApplicabilityMajor Limitations
Fractional Distillation40-60°C, reduced pressure95-9785-90IndustrialThermal isomerization
Liquid-Phase Chlorination-20 to 100°C, 1-5 atm96-9888-92IndustrialEquipment corrosion
Column ChromatographyAmbient, silica gel98-9975-85Laboratory/PilotLimited throughput
Azeotropic Distillation80°C, benzene/water96-9880-85IndustrialComplex equipment
Gas Chromatography80-150°C, capillary>9960-70AnalyticalScale limitations

The industrial production process must also address environmental considerations and waste minimization [30]. The formation of chlorinated by-products during synthesis requires careful management through process optimization and waste treatment protocols [30]. Continuous monitoring systems using gas chromatography-mass spectrometry enable real-time quality control and process adjustment to maintain product specifications [38].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for cis-1-Chloro-1,5-hexadiene through examination of both proton and carbon-13 nuclei. The compound exhibits characteristic spectral features that distinguish it from other chlorinated hexadiene isomers [1] [2].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H nuclear magnetic resonance spectrum of cis-1-Chloro-1,5-hexadiene displays three distinct regions of absorption corresponding to different hydrogen environments within the molecule [1]. Terminal vinyl protons appear as a complex multiplet centered at δ 5.80 parts per million, exhibiting characteristic geminal and vicinal coupling patterns [1]. These protons experience significant deshielding due to the adjacent carbon-carbon double bond and demonstrate typical alkene coupling constants [1].

Internal vinyl protons resonate as overlapping multiplets in the region δ 5.66-5.56 parts per million, reflecting the chemical environment of protons attached to the chlorine-substituted alkene carbon [1]. The cis geometry results in specific coupling patterns that distinguish this isomer from its trans counterpart [1]. Allylic protons appear at δ 3.73 parts per million as a complex multiplet, showing characteristic coupling to both vinyl and methylene protons [1].

The coupling patterns observed in the ¹H nuclear magnetic resonance spectrum provide valuable information about the stereochemistry and connectivity of the molecule [1]. Vicinal coupling constants between cis-configured protons typically range from 6-14 hertz, while trans coupling constants are generally larger at 11-18 hertz [3]. The observed coupling patterns in cis-1-Chloro-1,5-hexadiene are consistent with the cis configuration around the chlorine-substituted double bond [1].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The ¹³C nuclear magnetic resonance spectrum of cis-1-Chloro-1,5-hexadiene exhibits four distinct carbon environments that provide crucial structural information [1]. The most downfield signal appears at δ 130.6 parts per million, corresponding to the internal sp² carbon of the chlorine-substituted alkene [1]. This chemical shift reflects the combined deshielding effects of the double bond and the electronegative chlorine substituent [1].

The terminal alkene carbon resonates at δ 115.0 parts per million, characteristic of unsubstituted vinyl carbons [1]. This signal appears significantly upfield compared to the chlorine-bearing carbon due to the absence of electron-withdrawing substituents [1]. Allylic carbons appear at δ 65.6 parts per million, showing the expected downfield shift associated with α-positioning relative to the double bond [1].

Methylene carbons in the alkyl chain resonate at δ 33.4 parts per million, typical for saturated hydrocarbon environments [1]. The chemical shift patterns observed in the ¹³C nuclear magnetic resonance spectrum are consistent with the proposed structure and provide definitive confirmation of the molecular connectivity [1].

Distortionless Enhancement by Polarization Transfer Spectral Analysis

Distortionless Enhancement by Polarization Transfer experiments provide essential information about the multiplicity of carbon atoms in cis-1-Chloro-1,5-hexadiene [4]. The technique enables discrimination between quaternary, tertiary, secondary, and primary carbon environments through specialized pulse sequences [4].

In the Distortionless Enhancement by Polarization Transfer-90 spectrum, only carbons bearing exactly one hydrogen appear as positive signals [4]. For cis-1-Chloro-1,5-hexadiene, the chlorine-substituted vinyl carbon appears in this spectrum, confirming its assignment as a tertiary carbon environment [4]. The Distortionless Enhancement by Polarization Transfer-135 spectrum displays quaternary carbons as absent signals, tertiary carbons as positive signals, secondary carbons as negative signals, and primary carbons as positive signals [4].

The terminal vinyl carbon appears as a positive signal in the Distortionless Enhancement by Polarization Transfer-135 spectrum, confirming its assignment as a primary carbon [4]. Methylene carbons appear as negative signals, providing unambiguous identification of secondary carbon environments [4]. This multiplicity information is crucial for structural elucidation and confirms the connectivity patterns derived from chemical shift analysis [4].

Infrared Vibrational Modes and Characteristic Absorptions

Infrared spectroscopy of cis-1-Chloro-1,5-hexadiene reveals characteristic vibrational modes that provide detailed information about molecular structure and functional group identification [5] [6]. The compound exhibits several distinct absorption regions corresponding to different types of molecular vibrations.

Carbon-Hydrogen Stretching Vibrations

The infrared spectrum displays characteristic carbon-hydrogen stretching absorptions in two distinct regions [5]. Vinyl hydrogen stretching occurs in the range 3100-3000 inverse centimeters, appearing as medium-intensity bands characteristic of sp² carbon-hydrogen bonds [5]. These absorptions are diagnostic for alkene functionality and distinguish vinyl protons from aliphatic protons [5].

Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the region 3000-2850 inverse centimeters [5]. These bands correspond to symmetric and antisymmetric stretching modes of methylene groups in the saturated portion of the molecule [5]. The relative intensities and positions of these absorptions provide information about the degree of substitution and branching in the alkyl chain [5].

Carbon-Carbon Double Bond Stretching Vibrations

The carbon-carbon double bond stretching vibration appears as a medium-intensity absorption in the region 1645-1620 inverse centimeters [5]. This frequency range is characteristic of non-conjugated alkenes and confirms the presence of isolated double bond functionality [5]. The exact position within this range is influenced by substitution patterns and the electronic effects of the chlorine substituent [5].

The intensity of the carbon-carbon stretching band is affected by the symmetry of the double bond [5]. Symmetrically substituted alkenes often show weak or absent carbon-carbon stretching absorptions due to minimal change in dipole moment during the vibration [5]. The observed medium intensity for cis-1-Chloro-1,5-hexadiene reflects the asymmetric substitution pattern around the double bond [5].

Carbon-Hydrogen Bending and Out-of-Plane Vibrations

Methylene scissoring vibrations appear in the region 1450-1400 inverse centimeters as medium-intensity absorptions [5]. These bands correspond to in-plane bending motions of carbon-hydrogen bonds in saturated methylene groups [5]. The frequency and intensity of these absorptions provide information about the molecular environment and degree of substitution [5].

Out-of-plane bending vibrations of vinyl protons occur in two distinct regions [5]. Internal vinyl carbon-hydrogen out-of-plane bending appears as a strong absorption near 995-985 inverse centimeters [5]. Terminal vinyl carbon-hydrogen out-of-plane bending occurs at 915-905 inverse centimeters as a characteristic strong absorption [5]. These bands are particularly diagnostic for alkene substitution patterns and stereochemistry [5].

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine stretching vibration appears as a strong absorption in the region 700-600 inverse centimeters [5]. This frequency range is characteristic of aliphatic carbon-chlorine bonds and provides direct evidence for the presence of chlorine substitution [5]. The exact frequency depends on the hybridization state of the carbon atom and the molecular environment surrounding the carbon-chlorine bond [5].

For vinyl chlorides, the carbon-chlorine stretching frequency is typically higher than for alkyl chlorides due to the greater s-character of the sp² hybridized carbon [5]. The observed frequency provides information about the electronic environment and confirms the attachment of chlorine to the vinyl carbon rather than an aliphatic carbon [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of cis-1-Chloro-1,5-hexadiene reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition [7] [8]. The compound exhibits a molecular ion peak at mass-to-charge ratio 116, corresponding to the molecular formula C₆H₉Cl [7].

Molecular Ion and Initial Fragmentations

The molecular ion [M]⁺- appears with moderate intensity, typical for chlorinated organic compounds [7]. The presence of chlorine contributes to the stability of the molecular ion through resonance stabilization involving the chlorine lone pairs [7]. Isotope patterns characteristic of chlorine (M+2 peak approximately one-third the intensity of the molecular ion) provide confirmatory evidence for the presence of a single chlorine atom [7].

Primary fragmentation pathways involve loss of small alkyl groups and halogen atoms [7]. The base peak appears at mass-to-charge ratio 67, corresponding to loss of CH₂Cl (mass 49) from the molecular ion [7]. This fragmentation represents a McLafferty rearrangement involving the transfer of a hydrogen atom and subsequent elimination of the chloromethyl radical [7].

Alpha-Cleavage Fragmentation Mechanisms

Alpha-cleavage adjacent to the chlorine atom produces a significant fragment ion at mass-to-charge ratio 101, corresponding to loss of a methyl radical (mass 15) [7]. This fragmentation pathway is favored due to the stabilizing effect of the chlorine atom on the resulting carbocation [7]. The relative intensity of this fragment (85-95% of base peak) indicates the importance of this fragmentation mechanism [7].

Loss of the chlorine radical generates a fragment ion at mass-to-charge ratio 83 with moderate intensity (70-80% of base peak) [7]. This fragmentation produces a stable carbocation that can undergo further rearrangement and fragmentation [7]. The resulting fragment retains the carbon skeleton while losing the halogen substituent [7].

Allylic and Vinyl Fragmentation Patterns

Allylic fragmentation produces characteristic fragment ions that provide information about the hexadiene backbone [7]. The C₄H₇⁺ fragment at mass-to-charge ratio 55 appears with moderate intensity (30-40% of base peak) and results from cleavage at the allylic position [7]. This fragmentation is thermodynamically favored due to the stability of the allylic cation [7].

The allyl cation (C₃H₅⁺) appears at mass-to-charge ratio 41 with significant intensity (60-70% of base peak) [7]. This fragment is particularly stable due to resonance delocalization and represents a common fragmentation product for compounds containing alkene functionality [7]. The vinyl cation (C₂H₃⁺) at mass-to-charge ratio 27 appears with lower intensity (20-30% of base peak) but provides additional confirmation of the alkene structure [7].

Chlorine-Containing Fragment Ions

Direct chlorine loss produces fragment ions that exhibit characteristic isotope patterns [7]. The Cl⁺ ion appears at mass-to-charge ratio 35 with moderate intensity (40-50% of base peak) and shows the expected isotope pattern with a peak at mass-to-charge ratio 37 [7]. This fragmentation provides direct evidence for the presence of chlorine in the original molecule [7].

Rearrangement processes can lead to formation of chlorine-containing fragment ions with different masses [7]. These secondary fragmentations often involve hydrogen transfers and cyclization reactions that produce more complex fragmentation patterns [7]. Analysis of these patterns provides detailed structural information about the molecular architecture [7].

Ultraviolet-Visible Electronic Transition Profiles

Ultraviolet-visible spectroscopy of cis-1-Chloro-1,5-hexadiene reveals electronic transitions that provide information about the molecular orbital structure and electronic properties [9] [10]. The compound exhibits multiple absorption bands corresponding to different types of electronic excitations.

n→π* Electronic Transitions

The longest wavelength absorption appears in the region 240-250 nanometers and corresponds to n→π* transitions involving chlorine lone pair electrons [9] [10]. This transition occurs when non-bonding electrons on the chlorine atom are promoted to the π* orbital of the adjacent double bond [9]. The transition is symmetry-forbidden but gains intensity through vibronic coupling and molecular distortions [9].

The extinction coefficient for this transition is relatively low (50-200 liters per mole per centimeter) due to the forbidden nature of the electronic transition [9]. Solvent effects are pronounced for n→π* transitions, with polar solvents typically causing a blue shift (hypsochromic shift) due to preferential stabilization of the ground state [9].

π→π* Electronic Transitions

Higher energy absorption occurs in the region 210-220 nanometers and corresponds to π→π* transitions within the alkene system [9]. This transition involves promotion of electrons from the bonding π orbital to the antibonding π* orbital of the carbon-carbon double bond [9]. The transition is symmetry-allowed and exhibits moderate extinction coefficients (1000-5000 liters per mole per centimeter) [9].

The π→π* transition shows minimal solvent dependence compared to n→π* transitions [9]. Slight red shifts (bathochromic shifts) may occur in polar solvents due to stabilization of the excited state [9]. The exact wavelength and intensity depend on the substitution pattern and the electronic effects of the chlorine substituent [9].

σ→σ* Electronic Transitions

High-energy absorptions in the region 190-200 nanometers correspond to σ→σ* transitions involving the carbon-chlorine bond [9]. These transitions involve promotion of electrons from bonding σ orbitals to antibonding σ* orbitals [9]. The transitions are characterized by high extinction coefficients (>10,000 liters per mole per centimeter) and show minimal solvent dependence [9].

The σ→σ* transitions provide information about the strength and electronic nature of the carbon-chlorine bond [9]. The wavelength of these transitions is sensitive to the hybridization state of the carbon atom, with sp² carbon-chlorine bonds typically absorbing at higher energy than sp³ carbon-chlorine bonds [9].

Charge Transfer and Rydberg Transitions

Additional weak absorptions may occur at longer wavelengths due to charge transfer processes between the chlorine substituent and the π-system [9]. These transitions are typically weak and may be observed only under high-resolution conditions [9]. Rydberg transitions involving promotion of electrons to diffuse orbitals may also contribute to the absorption spectrum at higher energies [9].

Dates

Last modified: 08-15-2023

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